REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][C:9]1=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[F:15][C:16]1[CH:22]=[CH:21][C:19]([NH2:20])=[CH:18][CH:17]=1.C([BH3-])#N.[Na+].[OH-].[Na+]>C1(C)C=CC=CC=1.CO.[Cl-].[Zn+2].[Cl-].O>[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([NH:20][C:19]2[CH:21]=[CH:22][C:16]([F:15])=[CH:17][CH:18]=2)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5,8.9.10|
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Name
|
|
Quantity
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2 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)N1C(CCCC1)=O
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Name
|
|
Quantity
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10 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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1.4 g
|
Type
|
reactant
|
Smiles
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FC1=CC=C(N)C=C1
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Name
|
|
Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
catalyst
|
Smiles
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[Cl-].[Zn+2].[Cl-]
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
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After filtration and concentration to dryness under reduced pressure (5.2 kPa), yellow crystals
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Type
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CUSTOM
|
Details
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are obtained
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Type
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ADDITION
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Details
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This solution is then added to a solution
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Type
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TEMPERATURE
|
Details
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the mixture is heated
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Type
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TEMPERATURE
|
Details
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to reflux for 1 hour
|
Duration
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1 h
|
Type
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FILTRATION
|
Details
|
The mixture is filtered through a sinter
|
Type
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EXTRACTION
|
Details
|
the filtrate is extracted twice with dichloromethane (100 cc)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is then dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (5.2 kPa)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)NC1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |